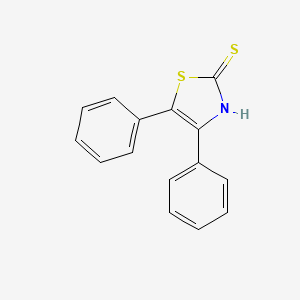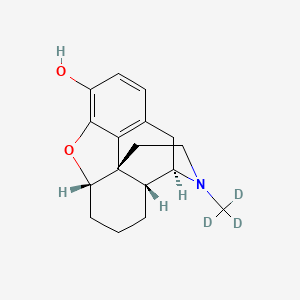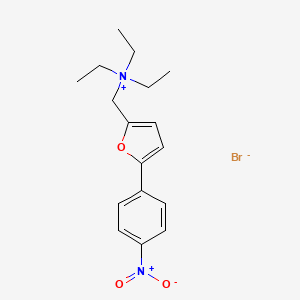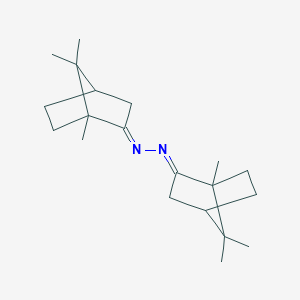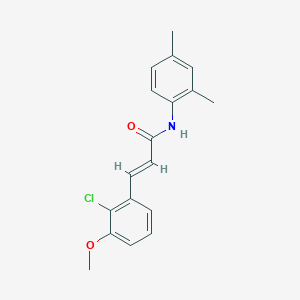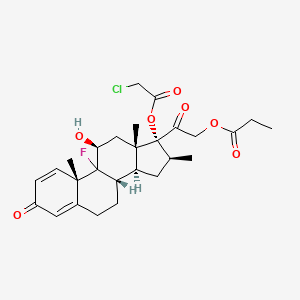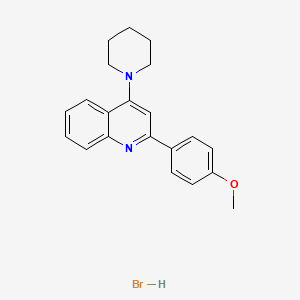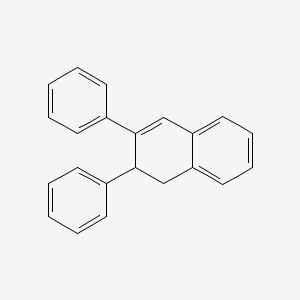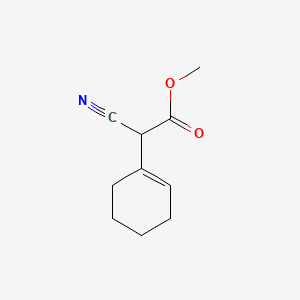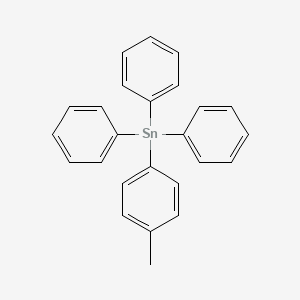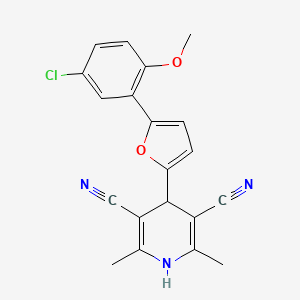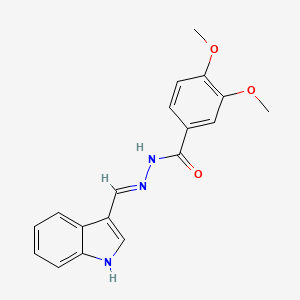
N'-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond and are known for their wide range of biological activities. This compound is derived from indole-3-carbaldehyde and 3,4-dimethoxybenzohydrazide, combining the structural features of both indole and benzohydrazide moieties. The indole ring is a common structural motif in many natural products and pharmaceuticals, contributing to the compound’s potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between indole-3-carbaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole and benzohydrazide moieties.
Reduction: Reduced forms of the Schiff base, where the C=N bond is converted to a C-N bond.
Substitution: Substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide has several scientific research applications:
Biology: Exhibits antimicrobial and antioxidant properties, making it a candidate for biological studies.
Industry: Can be used in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide involves its interaction with biological targets through its indole and benzohydrazide moieties. The compound can bind to metal ions, forming complexes that exhibit enhanced biological activities. These metal complexes can interact with cellular components, leading to various biological effects such as antimicrobial and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
- N’-(1H-Indol-3-ylmethylene)nicotinohydrazide
- N’-(1H-Indol-3-ylmethylene)cyclohexanecarbohydrazide
Comparison: N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide is unique due to the presence of the 3,4-dimethoxybenzohydrazide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities due to the electron-donating effects of the methoxy groups on the benzene ring.
Eigenschaften
CAS-Nummer |
113143-36-5 |
|---|---|
Molekularformel |
C18H17N3O3 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-8-7-12(9-17(16)24-2)18(22)21-20-11-13-10-19-15-6-4-3-5-14(13)15/h3-11,19H,1-2H3,(H,21,22)/b20-11+ |
InChI-Schlüssel |
HFTAGRNJCXTLMN-RGVLZGJSSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CNC3=CC=CC=C32)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CNC3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B15074471.png)
